

# Spectroscopic Profile of 3-Methyl-4-nitroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methyl-4-nitroaniline

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This technical guide provides an in-depth analysis of the spectral data for **3-Methyl-4-nitroaniline** (CAS No. 611-05-2), a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties.

## Physicochemical Properties

**3-Methyl-4-nitroaniline** is a brown crystalline solid.<sup>[1]</sup> Key physicochemical properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	152.15 g/mol
Melting Point	131-137 °C
Boiling Point	330 °C at 760 mmHg <sup>[1]</sup>
Appearance	Brown crystalline solid <sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **3-Methyl-4-nitroaniline**. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data in deuterated dimethyl sulfoxide (DMSO- $\text{d}_6$ ) and deuterated chloroform ( $\text{CDCl}_3$ ).

### $^1\text{H}$ NMR Spectral Data

Solvent	Spectrometer Frequency	Chemical Shift ( $\delta$ ) in ppm (Multiplicity, J in Hz, Integration, Assignment)
DMSO- $\text{d}_6$	400 MHz	7.15 (d, J = 2.4 Hz, 1H, Ar-H), 7.09 (d, J = 8.3 Hz, 1H, Ar-H), 6.80 (dd, J = 8.2, 2.4 Hz, 1H, Ar-H), 5.55 (s, 2H, $-\text{NH}_2$ ), 2.31 (s, 3H, $-\text{CH}_3$ )[1]
$\text{CDCl}_3$	400 MHz	8.02 (d, J = 8.7 Hz, 1H, H-5), 6.71 (s, 1H, H-2), 6.50 (d, J = 8.7 Hz, 1H, H-6), 4.25 (s, 2H, $-\text{NH}_2$ ), 2.63 (s, 3H, $-\text{CH}_3$ )[2]

### $^{13}\text{C}$ NMR Spectral Data

Solvent	Spectrometer Frequency	Chemical Shift ( $\delta$ ) in ppm (Assignment)
DMSO- $\text{d}_6$	100 MHz	149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78[1]
$\text{CDCl}_3$	100 MHz	151.4 (C-1), 139.8 (C-4), 137.9 (C-3), 128.3 (C-5), 116.9 (C-2), 111.9 (C-6), 22.2 ( $-\text{CH}_3$ )[2]

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **3-Methyl-4-nitroaniline** provides key information about its functional groups. The spectrum is typically obtained using the KBr pellet method.

## Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Assignment
~3400-3300	N-H stretching vibrations of the primary amine
~1580-1500	N-O asymmetric stretching vibration of the nitro group
~1350-1300	N-O symmetric stretching vibration of the nitro group
~1620-1550	C=C aromatic ring stretching vibrations
~3000-2850	C-H stretching vibrations of the methyl group and aromatic ring

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of nitroanilines is characterized by a strong absorption band in the UV or visible region, arising from  $\pi \rightarrow \pi^*$  electronic transitions. For 3-nitroaniline, a structurally similar compound, the absorption maximum ( $\lambda_{\text{max}}$ ) is observed at approximately 375 nm in aqueous solutions. The exact  $\lambda_{\text{max}}$  for **3-Methyl-4-nitroaniline** may vary depending on the solvent used.

## Experimental Protocols

### NMR Spectroscopy

**Sample Preparation:** A sufficient amount of **3-Methyl-4-nitroaniline** is dissolved in the deuterated solvent (DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) to achieve an appropriate concentration for NMR analysis. The solution is then transferred to a 5 mm NMR tube.

**Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz NMR spectrometer.<sup>[1][2]</sup> For <sup>1</sup>H NMR, the chemical shifts are referenced to the residual solvent peak. For <sup>13</sup>C NMR, the solvent peak is also used as a reference.

### FTIR Spectroscopy (KBr Pellet Method)

**Sample Preparation:** A small amount of finely ground **3-Methyl-4-nitroaniline** is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

**Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of a pure KBr pellet is recorded for baseline correction.

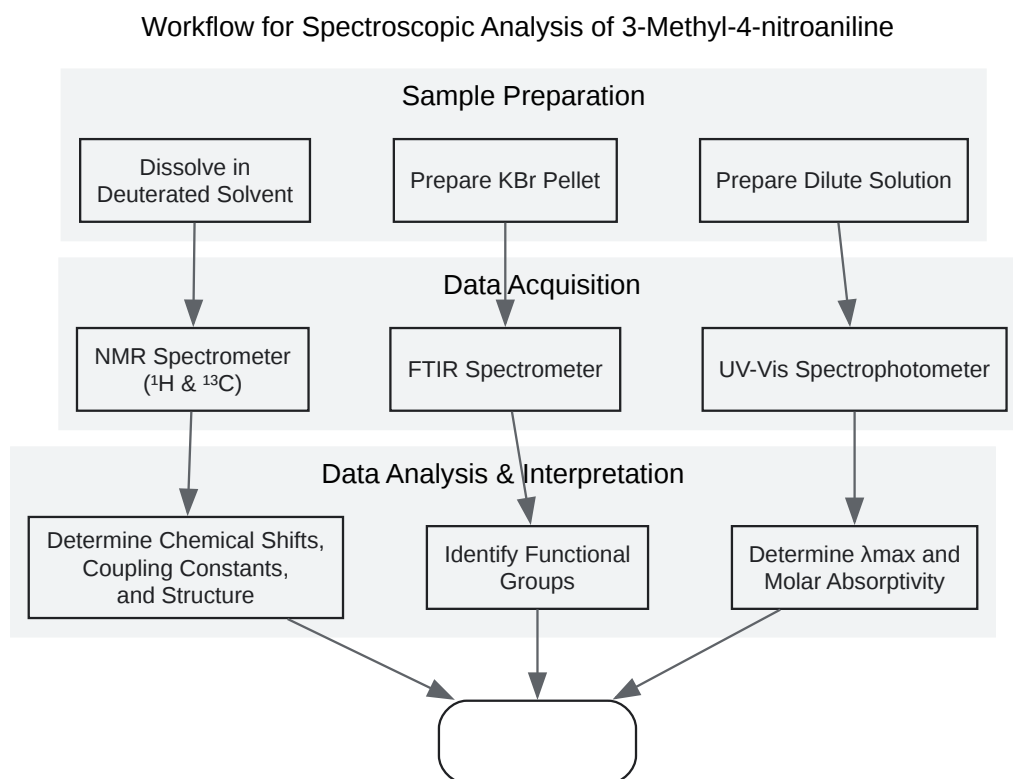
## UV-Vis Spectroscopy

**Sample Preparation:** A stock solution of **3-Methyl-4-nitroaniline** is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or water). This stock solution is then diluted to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0 AU).

**Data Acquisition:** The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-600 nm. The pure solvent is used as a reference. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is then determined from the spectrum.

## Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-Methyl-4-nitroaniline**.



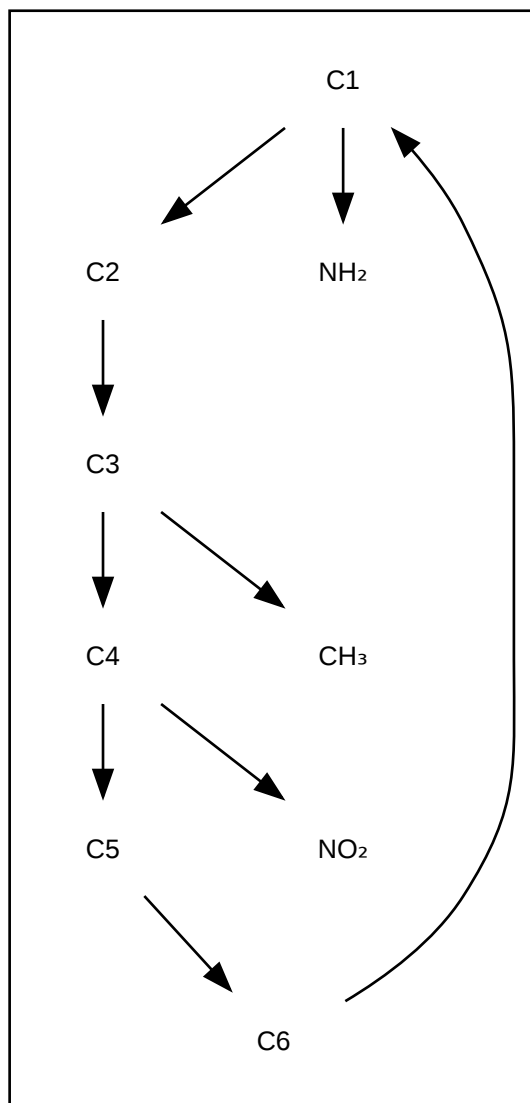
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Caption: General workflow for the spectroscopic analysis of **3-Methyl-4-nitroaniline**.

## Chemical Structure and Atom Labeling for NMR

The following diagram shows the chemical structure of **3-Methyl-4-nitroaniline** with atom numbering for NMR spectral assignment.

## Structure of 3-Methyl-4-nitroaniline with Atom Numbering



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Caption: Chemical structure of **3-Methyl-4-nitroaniline** with atom numbering.

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## References

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